3-bromobenzene-1,2-diol

Beschreibung

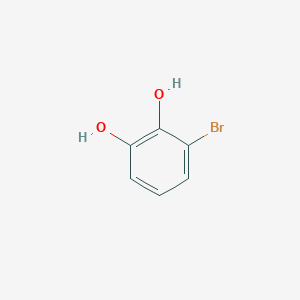

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBDMIWPTFDFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162556 | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14381-51-2 | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromobenzene-1,2-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromobenzene-1,2-diol, also known as 3-bromocatechol, is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern on the catechol ring provides a scaffold for the development of novel therapeutic agents and a versatile intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 3-bromobenzene-1,2-diol, tailored for professionals in research and drug development.

Chemical Structure and Identification

3-bromobenzene-1,2-diol consists of a benzene ring substituted with a bromine atom and two adjacent hydroxyl groups. This arrangement makes it a derivative of catechol (1,2-dihydroxybenzene).

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-bromobenzene-1,2-diol[1] |

| Synonyms | 3-Bromocatechol, 3-Bromopyrocatechol, 1-Bromo-2,3-dihydroxybenzene[2][3] |

| CAS Number | 14381-51-2[2][4] |

| Molecular Formula | C₆H₅BrO₂[2][4] |

| SMILES | C1=CC(=C(C(=C1)Br)O)O[1][4] |

| InChI | InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H[4] |

| InChIKey | JPBDMIWPTFDFEU-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of 3-bromobenzene-1,2-diol are crucial for its handling, storage, and application in various chemical reactions and biological assays.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 189.01 g/mol | [1][5] |

| Appearance | White to gray to brown powder or crystals.[2][6] | |

| Melting Point | 40-41 °C[6][7] | |

| Boiling Point | 243 °C[2][6] | |

| Density | 1.844 g/cm³[2][6] | |

| pKa | 8.26 ± 0.10 (Predicted) | [2][6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents.[4][6] | |

| Flash Point | 101 °C[2][6] |

Synthesis

A common and efficient method for the synthesis of 3-bromobenzene-1,2-diol is the demethylation of 2-bromo-6-methoxyphenol using boron tribromide.

Synthetic Workflow

Experimental Protocol: Synthesis of 3-bromobenzene-1,2-diol

This protocol is adapted from a literature procedure for the synthesis of 3-bromocatechol from 2-bromo-6-methoxyphenol.[5]

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL).

-

Addition of Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. To this cold solution, slowly add boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL) via a syringe or dropping funnel over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approximately 100 mL) and continue to stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product: The resulting product, 3-bromobenzene-1,2-diol, is obtained as a brownish oil (yield: 6.90 g, 93%).[5]

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-bromobenzene-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-bromobenzene-1,2-diol.

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-bromobenzene-1,2-diol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of ~0.6-0.7 mL.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for 3-bromobenzene-1,2-diol are:

-

δ 5.60 (1H, broad singlet, OH)

-

δ 5.69 (1H, broad singlet, OH)

-

δ 6.72 (1H, doublet of doublets, J = 8.1, 8.1 Hz)

-

δ 6.87 (1H, doublet of doublets, J = 1.5, 8.1 Hz)

-

δ 7.00 (1H, doublet of doublets, J = 1.5, 8.1 Hz)[5]

-

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals are:

-

δ 109.5, 114.9, 121.9, 123.3, 140.3, 144.5[5]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: Prepare a dilute solution of 3-bromobenzene-1,2-diol in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.

-

Analysis: Acquire the mass spectrum. The expected molecular ion peak for C₆H₅BrO₂ would correspond to its molecular weight of 189.01 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare the sample as a thin film between salt plates (NaCl or KBr) or as a KBr pellet if the sample is a solid.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3550-3200 cm⁻¹ due to hydrogen bonding of the hydroxyl groups.

-

C-O stretch: A strong band in the region of 1260-1000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the region of 1600-1450 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 1000 cm⁻¹.

-

Reactivity and Potential Applications

3-bromobenzene-1,2-diol is a versatile building block in organic synthesis. The hydroxyl groups can undergo etherification, esterification, and oxidation reactions, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds. This reactivity makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.[4]

Biological Activity and Signaling Pathways

While specific signaling pathways for 3-bromobenzene-1,2-diol are not extensively documented, its structural analog, 3-chlorocatechol, has been shown to be a potent inhibitor of catechol 2,3-dioxygenase, an enzyme involved in the microbial degradation of aromatic compounds. This suggests that 3-bromobenzene-1,2-diol may exhibit similar inhibitory activity.

The catechol moiety is also known to be redox-active and can be oxidized to a reactive ortho-quinone species. This quinone can then react with cellular nucleophiles, such as cysteine residues in proteins, potentially leading to the modulation of protein function and cellular signaling pathways. This reactivity is a key consideration in the development of catechol-containing drugs.

Safety and Handling

3-bromobenzene-1,2-diol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin and eye irritant.[4] Store in a cool, dry place under an inert atmosphere.

References

- 1. scribd.com [scribd.com]

- 2. biocompare.com [biocompare.com]

- 3. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of 3-Bromobenzene-1,2-diol from 2-Bromo-6-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzene-1,2-diol, also known as 3-bromocatechol, from its precursor 2-bromo-6-methoxyphenol. This synthesis is a critical step in the development of various pharmaceutical and agrochemical intermediates.[1][2] The primary transformation involves the demethylation of the methoxy group on the aromatic ring, a common and essential reaction in organic synthesis.

Synthetic Pathway Overview

The conversion of 2-bromo-6-methoxyphenol to 3-bromobenzene-1,2-diol is achieved through O-demethylation. This process specifically removes the methyl group from the methoxy ether to reveal a hydroxyl group. A highly effective and commonly used reagent for this transformation is boron tribromide (BBr₃).[3][4] BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[4][5]

The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂), to prevent the decomposition of the highly reactive BBr₃.[3][4] The reaction is initiated at a low temperature (-78 °C) to control the exothermic nature of the Lewis acid-base adduct formation and then allowed to warm to room temperature to ensure the completion of the demethylation.[3] A subsequent aqueous workup hydrolyzes the boron-containing intermediate to yield the final diol product.[3][4]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 3-bromobenzene-1,2-diol from 2-bromo-6-methoxyphenol.

Materials:

-

2-bromo-6-methoxyphenol

-

Boron tribromide (1M solution in dichloromethane)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL).[3]

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this cold solution, slowly add a 1M solution of boron tribromide in dichloromethane (43.0 mL, 43.1 mmol) dropwise.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[3]

-

Quenching: Carefully pour the reaction mixture into ice water with vigorous stirring. Continue to stir for 30 minutes to ensure complete hydrolysis of the boron intermediates.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).[3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate.[3] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-bromobenzene-1,2-diol.

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-6-methoxyphenol | [3] |

| Reagent | Boron Tribromide (1M in CH₂Cl₂) | [3] |

| Solvent | Anhydrous Dichloromethane | [3] |

| Reaction Temperature | -78 °C to Room Temperature | [3] |

| Reaction Time | 1 hour | [3] |

| Product | 3-Bromobenzene-1,2-diol | [3] |

| Yield | 93% | [3] |

| Appearance | Brownish oil | [3] |

| ¹H NMR (CDCl₃, δ) | 5.60 (1H, br s, OH), 5.69 (1H, br s, OH), 6.72 (1H, dd, J 8.1, 8.1 Hz), 6.87 (1H, dd, J 1.5, 8.1 Hz), 7.00 (1H, dd, J 1.5, 8.1 Hz) | [3] |

| ¹³C NMR (CDCl₃, δ) | 109.5, 114.9, 121.9, 123.3, 140.3, 144.5 | [3] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-bromobenzene-1,2-diol.

Caption: Workflow for the synthesis of 3-bromobenzene-1,2-diol.

Concluding Remarks

The demethylation of 2-bromo-6-methoxyphenol using boron tribromide is a robust and high-yielding method for the synthesis of 3-bromobenzene-1,2-diol. The procedure is straightforward and utilizes common laboratory reagents and techniques. This technical guide provides the necessary information for researchers and professionals to replicate this synthesis for applications in drug discovery and development. Careful handling of the moisture-sensitive and corrosive boron tribromide is paramount for the success and safety of this procedure.

References

- 1. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]

- 2. 3-Bromocatechol/14381-51-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. 3-BROMOBENZENE-1,2-DIOL synthesis - chemicalbook [chemicalbook.com]

- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromocatechol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromocatechol (3-bromo-1,2-benzenediol), a significant intermediate in the synthesis of pharmaceuticals and other agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic and procedural information to support research and manufacturing activities.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and other key physical data for 3-bromocatechol.

Table 1: Physical and Chemical Properties of 3-Bromocatechol

| Property | Value | Reference |

| CAS Number | 14381-51-2 | [1][2] |

| Molecular Formula | C₆H₅BrO₂ | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| Exact Mass | 187.94729 Da | [1] |

| Appearance | White to gray to brown powder/crystal | |

| Melting Point | 40-41 °C | [3] |

Table 2: ¹H NMR Spectroscopic Data for 3-Bromocatechol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.00 | double peak (dd) | 1.5, 8.1 | Ar-H |

| 6.87 | double peak (dd) | 1.5, 8.1 | Ar-H |

| 6.72 | double peak (dd) | 8.1 | Ar-H |

| 5.69 | broad single peak | - | -OH |

| 5.60 | broad single peak | - | -OH |

Note: Data obtained from a synthesized sample.[4]

Table 3: ¹³C NMR Spectroscopic Data for 3-Bromocatechol

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | C-O |

| 140.3 | C-O |

| 123.3 | Ar-C |

| 121.9 | Ar-C |

| 114.9 | Ar-C |

| 109.5 | C-Br |

Note: Data obtained from a synthesized sample.[4]

Predicted Spectroscopic Data

Due to the limited availability of experimental Infrared (IR) and Mass Spectrometry (MS) data in public databases, the following sections provide predicted data based on established spectroscopic principles for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromocatechol is expected to exhibit characteristic absorption bands for the hydroxyl, aromatic C-H, and C-Br bonds.

Table 4: Predicted FT-IR Peak Assignments for 3-Bromocatechol

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3600-3200 | O-H Stretch | Phenolic -OH |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| 1260-1180 | C-O Stretch | Phenolic C-O |

| 1075-1020 | C-Br Stretch | Aryl Bromide |

| 900-675 | C-H Out-of-Plane Bend | Aromatic C-H |

Mass Spectrometry (MS)

The mass spectrum of 3-bromocatechol will be characterized by the presence of two molecular ion peaks of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[5]

Table 5: Predicted Mass Spectrometry Fragmentation for 3-Bromocatechol

| m/z | Ion Fragment | Interpretation |

| 188/190 | [C₆H₅BrO₂]⁺˙ | Molecular ion (M⁺˙) |

| 109 | [M - Br]⁺ | Loss of a bromine radical |

| 81/83 | [C₅H₂O]⁺ | Further fragmentation of the aromatic ring |

| 79/81 | [Br]⁺ | Bromine cation |

| 63 | [C₅H₃]⁺ | Fragmentation of the aromatic ring |

Experimental Protocols

This section details the methodologies for the synthesis of 3-bromocatechol and the acquisition of its spectroscopic data.

Synthesis of 3-Bromocatechol

A common method for the synthesis of 3-bromocatechol involves the demethylation of 2-bromo-6-methoxyphenol.[4]

Procedure:

-

A solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) is cooled to -78 °C.

-

Boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL) is added slowly to the solution.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then poured into ice water and stirred for an additional 30 minutes.

-

The product is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are dried with anhydrous magnesium sulfate and concentrated to yield 3-bromocatechol as a brown oil.[4]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 3-bromocatechol in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of 3-bromocatechol with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

-

Nujol Mull Method:

-

Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste.

-

Spread the mull between two salt plates (e.g., NaCl or KBr).

-

FT-IR Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Method: Electron Ionization (EI) is a common technique for this type of molecule. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Mass Analysis:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Parameters (for EI):

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-400.

-

References

- 1. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 14381-51-2 | 3-Bromobenzene-1,2-diol [synthonix.com]

- 3. 3-Bromobenzene-1,2-diol | CAS#:14381-51-2 | Chemsrc [chemsrc.com]

- 4. 3-BROMOBENZENE-1,2-DIOL synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Solubility Profile of 3-bromobenzene-1,2-diol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 3-bromobenzene-1,2-diol (also known as 3-bromocatechol). While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this document outlines the anticipated solubility trends based on fundamental chemical principles. Furthermore, it provides detailed experimental protocols for the systematic determination of its solubility, empowering researchers to generate precise empirical data for their specific applications.

Introduction to 3-bromobenzene-1,2-diol

3-bromobenzene-1,2-diol is an aromatic compound featuring a benzene ring substituted with a bromine atom and two adjacent hydroxyl groups. This molecular structure imparts a polar character to the molecule, which is a primary determinant of its solubility behavior. The presence of hydroxyl groups allows for hydrogen bonding, while the brominated benzene ring contributes to its lipophilicity. Understanding its solubility is critical for a range of applications, including organic synthesis, pharmaceutical development, and material science, as it dictates solvent selection for reactions, purification, and formulation.

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of 3-bromobenzene-1,2-diol in a given organic solvent can be predicted. The following table summarizes the expected qualitative solubility based on solvent polarity.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl groups of 3-bromobenzene-1,2-diol, leading to strong solvation. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl groups. DMSO, being a highly polar solvent, is expected to be a particularly effective solvent.[1][2] |

| Less Polar | Dichloromethane, Chloroform | Moderate | The moderate polarity of these solvents allows for some interaction with the polar functional groups of the solute. |

| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of these solvents results in weak interactions with the polar hydroxyl groups, leading to poor solvation and thus, low solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common and reliable methods for determining the solubility of a crystalline solid like 3-bromobenzene-1,2-diol in organic solvents.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid 3-bromobenzene-1,2-diol is added to a known volume of the desired organic solvent in a sealed, thermostated vessel (e.g., a screw-capped vial or flask). The presence of excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: The mixture is agitated at a constant temperature using a mechanical shaker or a magnetic stirrer. The time required to reach equilibrium should be determined empirically, but typically ranges from 24 to 72 hours.

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm). It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: The concentration of 3-bromobenzene-1,2-diol in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for the Equilibrium Shake-Flask Method

Caption: A diagram illustrating the sequential steps of the shake-flask method.

High-Throughput Screening (HTS) Method

For a more rapid, albeit potentially less precise, assessment of solubility across a wide range of solvents, a high-throughput screening approach can be utilized.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of 3-bromobenzene-1,2-diol is prepared in a solvent in which it is highly soluble (e.g., DMSO).

-

Assay Plate Preparation: A small, precise volume of the stock solution is dispensed into the wells of a multi-well plate (e.g., a 96-well plate).

-

Solvent Addition: The various organic solvents to be tested are added to the wells containing the stock solution.

-

Precipitation and Equilibration: The plate is sealed and agitated for a predetermined period (e.g., 2-24 hours) to allow for any precipitation to occur and for the system to reach a state of pseudo-equilibrium.

-

Analysis: The plate is then analyzed using a plate reader that can detect the amount of dissolved compound, often by measuring UV absorbance at a specific wavelength. The point at which the compound precipitates indicates its approximate solubility in that solvent.

Conclusion

While quantitative solubility data for 3-bromobenzene-1,2-diol in various organic solvents is not readily found in the literature, its chemical structure provides a solid basis for predicting its solubility behavior. For researchers and drug development professionals requiring precise data, the experimental protocols detailed in this guide provide a robust framework for its determination. The generation of such empirical data is essential for the effective use of 3-bromobenzene-1,2-diol in scientific research and development.

References

Physical properties of 3-bromobenzene-1,2-diol including melting and boiling points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromobenzene-1,2-diol, also known as 3-bromocatechol. The information herein is curated for professionals in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis, where this compound serves as a key intermediate.[1][2]

Core Physical and Chemical Properties

The fundamental physicochemical properties of 3-bromobenzene-1,2-diol are summarized in the table below. These values are compiled from various sources and represent a range of observed data, which can vary based on the purity and experimental conditions.

| Property | Value |

| IUPAC Name | 3-bromobenzene-1,2-diol |

| Synonyms | 3-Bromocatechol, 1-Bromo-2,3-dihydroxybenzene |

| CAS Number | 14381-51-2 |

| Molecular Formula | C6H5BrO2[1][3][4][5][6] |

| Molecular Weight | 189.01 g/mol [1][5][6][7] |

| Appearance | White to cream, pale yellow, gray, or brown crystalline powder or crystals.[1][3][6][7][8] |

| Melting Point | 36 – 45 °C[1][3][4][7][8] |

| Boiling Point | 242.6 – 243 °C at 760 mmHg[1][4][8][9] 120 °C at 9 mmHg[7] |

| Density | 1.844 g/cm³[1][8][9] |

| Flash Point | 100.5 – 101 °C[1][8][9] |

| pKa (Predicted) | 8.26 ± 0.10[1][8] |

| Solubility | Soluble in organic solvents.[1][4][8] |

Experimental Protocols

Synthesis of 3-Bromobenzene-1,2-diol from 2-Bromo-6-methoxyphenol

A common and effective method for the synthesis of 3-bromobenzene-1,2-diol is through the demethylation of 2-bromo-6-methoxyphenol using boron tribromide.[2][10][11]

Materials:

-

2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (40 mL)

-

Boron tribromide (BBr₃) (1 M in CH₂Cl₂, 43.1 mmol, 43.0 mL)

-

Ice water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-bromo-6-methoxyphenol in anhydrous dichloromethane is prepared in a flask suitable for low-temperature reactions.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Boron tribromide solution is added slowly to the cooled reaction mixture.[2][10]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[2][10]

-

The reaction is then quenched by carefully pouring the mixture into ice water, followed by stirring for 30 minutes.[2][10]

-

The product is extracted from the aqueous layer using dichloromethane (3 x 30 mL).[2][10]

-

The combined organic layers are dried over anhydrous magnesium sulfate.[2][10]

-

The solvent is removed under reduced pressure (concentrated) to yield the final product, 3-bromobenzene-1,2-diol, typically as a brownish oil which may crystallize upon standing.[2][10] The reported yield for this method is approximately 93%.[10]

Quality Control:

-

Assay: Purity is often determined by Gas Chromatography (GC), with typical specifications being ≥94.0% or >98.0%.[3][6][7]

-

Water Content: The Karl Fischer titration method is used to determine the water content, which is generally specified to be <2.0%.[3]

-

Thin Layer Chromatography (TLC): TLC analysis can be performed to monitor the reaction progress and purity. For a solvent system of toluene/ethyl acetate (9:1), the Rf value is reported to be 0.2.[2][10]

Synthesis Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 3-bromobenzene-1,2-diol.

Caption: Synthesis of 3-bromobenzene-1,2-diol.

References

- 1. 3-Bromocatechol , >98.0%(GC) , 14381-51-2 - CookeChem [cookechem.com]

- 2. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]

- 3. H26925.03 [thermofisher.com]

- 4. 3-Bromobenzene-1,2-diol | CAS#:14381-51-2 | Chemsrc [chemsrc.com]

- 5. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromocatechol | CymitQuimica [cymitquimica.com]

- 7. 3-Bromocatechol | 14381-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 3-BROMOBENZENE-1,2-DIOL CAS#: 14381-51-2 [m.chemicalbook.com]

- 9. 3-Bromobenzene-1,2-diol, CAS No. 14381-51-2 - iChemical [ichemical.com]

- 10. 3-BROMOBENZENE-1,2-DIOL synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Crystal Structure Analysis of 3-Bromocatechol: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-bromocatechol. While a definitive, publicly available crystal structure for 3-bromocatechol has not been identified in crystallographic databases at the time of this publication, this document outlines the complete experimental workflow that would be employed for its determination. To illustrate the expected data and analysis, the well-characterized crystal structure of the parent compound, catechol, is presented as a representative model. This guide is intended to serve as a detailed procedural reference for researchers undertaking the crystallographic analysis of 3-bromocatechol or related substituted catechol derivatives.

Introduction

3-Bromocatechol, a halogenated derivative of catechol, is a molecule of interest in medicinal chemistry and materials science due to the influence of the bromine substituent on its electronic properties, hydrogen bonding capabilities, and potential biological activity. A thorough understanding of its three-dimensional structure at the atomic level is crucial for rational drug design, polymorphism screening, and predicting its physicochemical properties. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This guide details the established protocols for the single-crystal X-ray diffraction analysis of a compound like 3-bromocatechol, from crystal growth to structure refinement and validation.

Experimental Protocols

The determination of the crystal structure of 3-bromocatechol would follow a standardized set of procedures, as detailed below.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For an organic molecule like 3-bromocatechol, several common crystallization techniques would be explored:

-

Slow Evaporation: A solution of 3-bromocatechol in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the solute concentration, leading to the formation of crystals.

-

Vapor Diffusion (Sitting Drop or Hanging Drop): An equal volume of a concentrated solution of 3-bromocatechol and a precipitant solution are mixed in a drop, which is then equilibrated against a larger reservoir of the precipitant solution. The gradual diffusion of the precipitant into the drop induces crystallization.

-

Cooling: A saturated solution of 3-bromocatechol at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

Data Collection

A suitable single crystal of 3-bromocatechol would be selected and mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector.

-

Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction pattern's sharpness and the presence of single or multiple lattices.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

-

Data Reduction: The raw diffraction images are integrated to determine the intensities of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For 3-bromocatechol, the heavy bromine atom would likely facilitate structure solution.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refinement converges to a low R-factor, indicating a good agreement between the calculated and observed structure factors.

Data Presentation: Representative Data from Catechol

As the specific crystallographic data for 3-bromocatechol is not available, the data for the parent compound, catechol, is presented below to illustrate the format and type of information obtained from a crystal structure analysis.

Crystal Data and Structure Refinement for Catechol

| Parameter | Value (Catechol) |

| Empirical Formula | C₆H₆O₂ |

| Formula Weight | 110.11 |

| Temperature | 298 K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.93(1) Å |

| b | 5.51(1) Å |

| c | 10.08(1) Å |

| α | 90° |

| β | 119.0(1)° |

| γ | 90° |

| Volume | 530.9(2) ų |

| Z | 4 |

| Density (calculated) | 1.377 g/cm³ |

| Absorption Coefficient | 8.35 cm⁻¹ |

| F(000) | 232 |

| Refinement | |

| Final R indices [I>2σ(I)] | R1 = 0.045 |

| R indices (all data) | R1 = 0.052 |

Selected Bond Lengths and Angles for Catechol

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.389(2) | O1-C1-C6 | 118.4(1) |

| C1-C6 | 1.388(2) | O1-C1-C2 | 121.5(1) |

| C2-C3 | 1.385(2) | O2-C2-C1 | 118.9(1) |

| C3-C4 | 1.387(2) | O2-C2-C3 | 121.0(1) |

| C4-C5 | 1.386(2) | C1-C2-C3 | 120.1(1) |

| C5-C6 | 1.386(2) | C2-C3-C4 | 120.0(1) |

| C1-O1 | 1.376(2) | C3-C4-C5 | 119.9(1) |

| C2-O2 | 1.378(2) | C4-C5-C6 | 120.0(1) |

| C5-C6-C1 | 120.0(1) | ||

| C6-C1-C2 | 120.0(1) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like 3-bromocatechol.

Caption: Workflow for small molecule crystal structure determination.

Conclusion

The determination of the crystal structure of 3-bromocatechol is an essential step in understanding its solid-state properties and guiding its application in various scientific fields. Although a published structure is not currently available, the experimental and computational protocols for its analysis are well-established. This technical guide provides researchers with a detailed framework for undertaking such an analysis, using the crystal structure of catechol as a representative example of the expected data and outcomes. The successful elucidation of the 3-bromocatechol structure will provide valuable insights into the effects of halogen substitution on the molecular packing and intermolecular interactions of catechol derivatives.

An In-depth Technical Guide on the Reactivity and Chemical Behavior of 3-Bromobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzene-1,2-diol, also known as 3-bromocatechol, is a versatile halogenated phenolic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a catechol moiety and a bromine substituent, impart a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide range of biologically active molecules and complex organic structures. This guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, chemical reactivity, and potential biological activities of 3-bromobenzene-1,2-diol, supported by detailed experimental protocols and data analysis.

Physicochemical and Spectroscopic Properties

3-Bromobenzene-1,2-diol is a solid at room temperature, appearing as a white to brown crystalline powder.[1][2] It is soluble in organic solvents.[1][3] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₂ | [4] |

| Molecular Weight | 189.01 g/mol | [4] |

| CAS Number | 14381-51-2 | [4] |

| Melting Point | 40-41 °C | [1] |

| Boiling Point | 243 °C | [1] |

| Density | 1.844 g/cm³ | [1] |

| Flash Point | 101 °C | [1] |

| pKa | 8.26 ± 0.10 (Predicted) | [1] |

| Appearance | White to gray to brown powder/crystal | [1][2] |

| Solubility | Soluble in organic solvents | [1] |

Table 2: Spectroscopic Data

| Spectrum | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 5.60 (1H, br s, OH), 5.69 (1H, br s, OH), 6.72 (1H, dd, J=8.1 Hz), 6.87 (1H, dd, J=1.5, 8.1 Hz), 7.00 (1H, dd, J=1.5, 8.1 Hz) | [4] |

| ¹³C NMR | δ 109.5, 114.9, 121.9, 123.3, 140.3, 144.5 | [4] |

| InChI | InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | [5] |

| SMILES | C1=CC(=C(C(=C1)Br)O)O | [5] |

Synthesis

The most common laboratory synthesis of 3-bromobenzene-1,2-diol involves the demethylation of a methoxy-substituted precursor.

Synthesis from 2-Bromo-6-methoxyphenol

A widely reported method is the demethylation of 2-bromo-6-methoxyphenol using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂).[4]

Detailed Experimental Protocol

To a solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL) at -78 °C, boron tribromide (1 M in CH₂Cl₂, 43.1 mL, 43.1 mmol) is added slowly.[4] The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.[4] Subsequently, the mixture is carefully poured into ice water and stirred for an additional 30 minutes.[4] The product is extracted with dichloromethane (3 x 30 mL).[4] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromobenzene-1,2-diol as a brownish oil (yield: ~93%).[4]

Chemical Reactivity and Behavior

3-Bromobenzene-1,2-diol possesses three main reactive sites: the two hydroxyl groups and the carbon-bromine bond. The catechol moiety is electron-rich and prone to oxidation, while the hydroxyl groups can act as nucleophiles or be deprotonated to form more potent nucleophiles. The bromine atom can participate in various cross-coupling reactions.

Reactions of the Hydroxyl Groups

The adjacent hydroxyl groups can undergo a variety of reactions, including etherification, esterification, and cyclization to form heterocyclic structures like benzodioxanes.

The hydroxyl groups can be alkylated via the Williamson ether synthesis. This involves deprotonation with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Generic Experimental Protocol (Adapted for 3-Bromobenzene-1,2-diol):

-

In a round-bottom flask, dissolve 3-bromobenzene-1,2-diol (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Add a base, such as sodium hydroxide or potassium carbonate (2.2 equivalents), and stir the mixture.

-

Add the alkyl halide (e.g., methyl iodide or ethyl bromide, 2.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

The hydroxyl groups can be acylated to form esters using acylating agents like acid chlorides or anhydrides in the presence of a base.

Generic Experimental Protocol (Adapted for 3-Bromobenzene-1,2-diol):

-

Dissolve 3-bromobenzene-1,2-diol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 2.2 equivalents) dropwise.

-

If not using pyridine as the solvent, add a base like triethylamine or pyridine (2.2 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

The catechol moiety is a key precursor for the synthesis of 1,4-benzodioxanes, which are important structural motifs in many pharmaceuticals. This can be achieved by reacting 3-bromobenzene-1,2-diol with a 1,2-dihaloethane in the presence of a base.

Reactions of the Bromine Atom

The bromine atom on the aromatic ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Generic Experimental Protocol (Adapted for 3-Bromobenzene-1,2-diol):

-

In a Schlenk flask, combine 3-bromobenzene-1,2-diol (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable ligand, and a base.

Generic Experimental Protocol (Adapted for 3-Bromobenzene-1,2-diol):

-

To a Schlenk tube, add the palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu or K₃PO₄).

-

Add 3-bromobenzene-1,2-diol (1 equivalent) and the amine (1.2 equivalents).

-

Seal the tube and evacuate and backfill with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture in an oil bath at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Biological Activity and Potential Applications

The catechol moiety is a well-known pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.

Antioxidant Activity

Table 3: Antioxidant Activity of Related Bromophenols (for reference)

| Compound | Assay | IC₅₀ (µM) | Reference |

| 3-Bromo-4,5-dihydroxybenzyl alcohol | DPPH | ~100 | [7] |

| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol | DPPH | ~89 | [7] |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-glucosidase inhibition | 0.03 | [7] |

Enzyme Inhibition

Catechol derivatives are known to interact with various enzymes. For instance, 3-chlorocatechol has been shown to be a potent inhibitor of catechol 2,3-dioxygenase.[8] It is plausible that 3-bromobenzene-1,2-diol could exhibit similar inhibitory activity against this and other enzymes due to structural similarity.

Potential Role in Signaling Pathways

The catechol nucleus is present in compounds that can modulate key cellular signaling pathways involved in inflammation and cancer.

-

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa B) pathway is a central regulator of inflammation. Some catechol-containing natural products have been shown to inhibit NF-κB activation.[9] While direct evidence for 3-bromobenzene-1,2-diol is lacking, a structurally related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways.[10]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer.[11] Certain natural products containing catechol moieties have been found to modulate this pathway.[11] For example, catechol itself has been reported to directly target ERK2, a key component of the MAPK pathway, in lung cancer.[11]

Safety and Handling

3-Bromobenzene-1,2-diol is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromobenzene-1,2-diol is a valuable and reactive building block in organic synthesis. Its catechol and brominated aryl functionalities provide multiple avenues for chemical modification, making it an important precursor for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further research into its biological activities, particularly quantitative studies on its antioxidant and enzyme inhibitory properties, as well as its effects on key signaling pathways, will be crucial in fully elucidating its therapeutic potential.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. researchgate.net [researchgate.net]

- 3. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Inhibiting NF-κB-Mediated Inflammation by Catechol-Type Diphenylbutadiene via an Intracellular Copper- and Iron-Dependent Pro-Oxidative Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 3-Bromocatechol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 3-bromocatechol and its derivatives. The document delves into the antioxidant, cytotoxic, antibacterial, and enzyme-inhibiting properties of this class of compounds, presenting available quantitative data for comparative analysis. Detailed experimental protocols for key biological assays and the synthesis of representative derivatives are provided to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and research methodologies. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Catechols, or 1,2-dihydroxybenzenes, are a class of phenolic compounds widely distributed in nature and known for their diverse biological activities. The introduction of a bromine atom to the catechol ring, as in 3-bromocatechol, can significantly modulate its physicochemical and pharmacological properties, including its reactivity, lipophilicity, and binding interactions with biological targets. This has led to a growing interest in 3-bromocatechol derivatives as potential therapeutic agents.

This guide explores the multifaceted biological potential of 3-bromocatechol derivatives, focusing on their antioxidant, cytotoxic, antibacterial, and enzyme-inhibiting activities. By consolidating the available scientific data and providing detailed experimental methodologies, this document aims to equip researchers with the necessary information to advance the study and application of these promising compounds.

Antioxidant Activity

The catechol moiety is a well-known scavenger of free radicals, and its presence in 3-bromocatechol derivatives imparts significant antioxidant potential. The mechanism of action is primarily attributed to the ability of the hydroxyl groups to donate hydrogen atoms to neutralize reactive oxygen species (ROS). The bromine substituent can further influence this activity by altering the electron density of the aromatic ring.

Quantitative Antioxidant Data

The antioxidant capacity of catechol derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: Antioxidant Activity of Catechol and Brominated Phenol Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 3-Bromo-flavone | DPPH | 71.42 ppm | [1] |

| L-Ascorbic Acid (Control) | DPPH | 5.09 ppm | [1] |

| Adrenergic Catechol Derivatives | DPPH, ABTS, AAPH | - | [2] |

Note: Data for a broader range of 3-bromocatechol derivatives is limited in the current literature. The table includes data for related compounds to provide a comparative context.

Cytotoxicity against Cancer Cell Lines

Catechol derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them an interesting scaffold for the development of novel anticancer agents. The mechanisms underlying their cytotoxicity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are expressed as the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.

Table 2: Cytotoxicity of Catechol and Brominated Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Catechol-derived safrole derivative 3 | MCF-7 | 40.2 ± 6.9 | [3] |

| Catechol-derived safrole derivative 6 | MDA-MB-231 | 5.9 ± 0.8 | [3] |

| Catechol-derived safrole derivative 10 | MDA-MB-231 | 33.8 ± 4.9 | [3] |

| Thienyl chalcone derivative 5 | MDA-MB-231 | 6.15 ± 1.24 | [4] |

| Thienyl chalcone derivative 8 | MCF-7 | 7.14 ± 2.10 | [4] |

| Synthetic derivative 3h | MCF-7 | 0.71 ± 0.17 | [5] |

| Synthetic derivative 3c | MCF-7 | 1.5 ± 0.18 | [5] |

| Synthetic β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 µg/mL | [5] |

| Synthetic β-nitrostyrene derivative | MDA-MB-231 | 1.82 ± 0.05 µg/mL | [5] |

Signaling Pathways in Cytotoxicity

Recent studies have shown that catechol can directly target and inhibit Extracellular signal-regulated kinase 2 (ERK2). This inhibition leads to a decrease in the phosphorylation of the oncoprotein c-Myc, promoting its degradation. The downregulation of c-Myc, a key transcription factor for cell cycle progression, results in G1 phase arrest of the cell cycle and a subsequent reduction in cancer cell proliferation.

Catechol derivatives can also induce apoptosis in cancer cells through the intrinsic pathway. This is often initiated by DNA damage, which activates ATM/ATR signaling and leads to the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks. This DNA damage response can activate the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health concern, necessitating the development of new antimicrobial agents. Halogenated phenols have long been known for their antibacterial properties. 3-Bromocatechol derivatives represent a promising class of compounds for the development of new antibiotics.

Quantitative Antibacterial Data

The antibacterial activity of compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity of Catechol and Brominated Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Catechol-derived thiazoles | Bacteria (including MRSA) | ≤ 2 | [6] |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 | |

| Monoalkyl catechols | Gram-positive & Gram-negative bacteria | 10 - <100 | [7] |

Enzyme Inhibition

The specific structural features of 3-bromocatechol derivatives allow them to interact with the active sites of various enzymes, leading to their inhibition. This property is of great interest in drug discovery, as many diseases are caused by the aberrant activity of specific enzymes. For example, some bromophenol derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.

Quantitative Enzyme Inhibition Data

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Table 4: Enzyme Inhibition by Brominated Phenol Derivatives

| Compound Class | Enzyme | Ki (nM) | Reference |

| Novel bromophenols | Carbonic Anhydrase I | 2.53 ± 0.25 to 25.67 ± 4.58 | [8] |

| Novel bromophenols | Carbonic Anhydrase II | 1.63 ± 0.11 to 15.05 ± 1.07 | [8] |

| Novel bromophenols | Acetylcholinesterase | 6.54 ± 1.03 to 24.86 ± 5.30 | [8] |

| Bromophenol derivatives | Acetylcholinesterase | 0.13 - 14.74 | [9] |

| Bromophenol derivatives | Butyrylcholinesterase | 5.11 - 23.95 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative 3-bromocatechol derivatives and for the key biological assays discussed in this guide.

Synthesis of 3-Bromocatechol Derivatives

-

To a solution of 3-bromocatechol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3, 2.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ether derivative.

-

Dissolve 3-bromocatechol (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF) and add a base such as triethylamine or pyridine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride or anhydride (e.g., acetyl chloride, 2.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired ester derivative.

-

Dissolve 3-bromocatechol (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a substituted aniline (1.0 eq) to the solution.

-

Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the Schiff base derivative.

Biological Assays

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume (e.g., 100 µL) of various concentrations of the test compounds and the standard to different wells.

-

Add the same volume of the solvent to a well to serve as a negative control.

-

Add the DPPH solution (e.g., 100 µL) to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

-

-

Cell Culture:

-

Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) × 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of the test compound.

-

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 × 10^5 CFU/mL).

-

-

Assay Procedure (Broth Microdilution Method):

-

In a 96-well microplate, perform serial two-fold dilutions of the test compounds and a standard antibiotic in the broth medium.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

-

Conclusion

3-Bromocatechol derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available evidence suggests their potential as antioxidants, cytotoxic agents against cancer cells, antibacterial compounds, and enzyme inhibitors. The presence of the catechol moiety provides a foundation for radical scavenging and metal chelation, while the bromine substituent can enhance lipophilicity and modulate electronic properties, leading to improved biological activity and target specificity.

Further research is warranted to synthesize and screen a wider range of 3-bromocatechol derivatives to establish clear structure-activity relationships for each biological activity. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways affected by these compounds. The detailed protocols and compiled data in this guide provide a solid foundation for future investigations into the therapeutic potential of 3-bromocatechol derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Catechol synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Catechol-Based Antimicrobial Polymers [mdpi.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-bromobenzene-1,2-diol

This technical guide provides a comprehensive overview of 3-bromobenzene-1,2-diol, a halogenated aromatic compound with significant applications in organic synthesis, medicinal chemistry, and material science.[1] It serves as a versatile building block for constructing more complex molecules, including pharmaceutical intermediates and functionalized organic compounds.[1]

Nomenclature

-

Synonyms: A variety of synonyms are used to refer to this compound, including:

Chemical and Physical Properties

The key quantitative data for 3-bromobenzene-1,2-diol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H5BrO2 | [2][3][5][6] |

| Molecular Weight | 189.01 g/mol | [4][5] |

| CAS Number | 14381-51-2 | [2][3][5] |

| Melting Point | 40-41 °C | [7][8] |

| Boiling Point | 243 °C | [7][8] |

| Density | 1.844 g/cm³ | [7][8] |

| Flash Point | 101 °C | [7] |

| pKa | 8.26 ± 0.10 (Predicted) | [8] |

| Appearance | White to gray to brown powder or needle-like crystals | [8][9] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [9][10] |

| Storage | Inert atmosphere, Room Temperature | [4][7][8] |

Experimental Protocols

Synthesis of 3-bromobenzene-1,2-diol from 2-bromo-6-methoxyphenol [5][10]

This protocol details a common method for the synthesis of 3-bromocatechol.

Materials:

-

2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol)

-

Anhydrous dichloromethane (40 mL)

-

Boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL)

-

Ice water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 2-bromo-6-methoxyphenol in anhydrous dichloromethane in a suitable reaction vessel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add boron tribromide (1 M in dichloromethane) to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into ice water and continue to stir for 30 minutes.

-

Perform an extraction with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the product as a brownish oil (Expected yield: ~6.90 g, 93%).[5]

Analysis:

-

Thin Layer Chromatography (TLC): An Rf value of 0.2 is observed using a mobile phase of toluene/ethyl acetate (9:1).[5][10]

-

1H NMR (in CDCl3): δH 5.60 (1H, broad s, OH), 5.69 (1H, broad s, OH), 6.72 (1H, dd, J 8.1, 8.1 Hz), 6.87 (1H, dd, J 1.5, 8.1 Hz), 7.00 (1H, dd, J 1.5, 8.1 Hz).[5][10]

-

13C NMR (in CDCl3): δC 109.5, 114.9, 121.9, 123.3, 140.3, 144.5.[5][10]

Visualizations

Caption: Synthesis workflow of 3-bromobenzene-1,2-diol.

Caption: Precursors for the synthesis of 3-bromobenzene-1,2-diol.

Applications and Significance

3-bromobenzene-1,2-diol is a compound of interest in several scientific and industrial domains:

-

Pharmaceutical and Agrochemical Intermediate: It serves as a crucial intermediate in the synthesis of various drugs and agrochemicals.[8][10]

-

Organic Synthesis: Its structure makes it a valuable building block for creating complex organic molecules, including analogs of natural products and other functionalized compounds.[1]

-

Medicinal Chemistry: This compound is utilized in the development of new drug candidates, with its structure contributing to potential therapeutic activities, including antimicrobial, antiviral, and anticancer effects.[1]

-

Material Science: It finds applications in the design of specialty chemicals, dyes, and pigments.[1]

References

- 1. Wholesale 3-BROMOBENZENE-1,2-DIOL CAS:14381-51-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromocatechol | 14381-51-2 [sigmaaldrich.com]

- 5. 3-BROMOBENZENE-1,2-DIOL synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-BROMOBENZENE-1,2-DIOL CAS#: 14381-51-2 [m.chemicalbook.com]

- 8. 3-BROMOBENZENE-1,2-DIOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Page loading... [guidechem.com]

- 10. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]

Health and safety information for handling 3-bromobenzene-1,2-diol

An In-depth Technical Guide to the Health and Safety of 3-bromobenzene-1,2-diol

This guide provides comprehensive health and safety information for 3-bromobenzene-1,2-diol (CAS: 14381-51-2), also known as 3-bromocatechol. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

This section provides basic identifying information for 3-bromobenzene-1,2-diol.

| Identifier | Value |

| IUPAC Name | 3-bromobenzene-1,2-diol[1] |

| Synonyms | 3-Bromocatechol, 1-Bromo-2,3-dihydroxybenzene, 3-Bromopyrocatechol[1][2] |

| CAS Number | 14381-51-2[1] |

| Molecular Formula | C₆H₅BrO₂[1][3] |

| Molecular Weight | 189.01 g/mol [1] |

| Appearance | White to gray to brown powder, crystal, or solid |

Hazard Identification and GHS Classification

3-bromobenzene-1,2-diol is classified as a hazardous substance. Appropriate precautions must be taken during handling and use.

| GHS Classification | Hazard Class and Category | Hazard Statement |

| Pictogram |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Signal Word: Warning [1][2] |

| Skin Corrosion/Irritation | Skin Irritation (Category 2)[1] | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Eye Irritation (Category 2A)[1] | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE (Category 3)[1] | H335: May cause respiratory irritation[1][2] |

Note: Some sources also state the substance is "Not classified"[2][4]. However, the detailed GHS classification indicating irritation hazards should be prioritized for safety considerations.

Toxicological Information

The toxicological properties of 3-bromobenzene-1,2-diol have not been thoroughly investigated[5]. The available information is primarily qualitative and derived from its GHS classification.

| Route of Exposure | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation[1][5]. |

| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin[1][5]. |

| Eye Contact | Causes serious eye irritation[1][5]. |

| Ingestion | May be harmful if swallowed[5]. |

Note: No quantitative toxicity data such as LD50 or LC50 values were available in the consulted resources.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Melting Point | 40-41 °C[3][6] |

| Boiling Point | 242.6 - 243 °C at 760 mmHg[6][7] |

| Density | 1.844 g/cm³[3][7] |

| Flash Point | 100.5 - 101 °C[6][7] |

| Solubility | Soluble in organic solvents; sparingly soluble in water[3][8]. |

| pKa | 8.26 ± 0.10 (Predicted) |

Safe Handling and Storage Protocols